molecular formula C4H9NS B1281822 Butanethioamide CAS No. 16536-93-9

Butanethioamide

Cat. No.: B1281822
CAS No.: 16536-93-9
M. Wt: 103.19 g/mol
InChI Key: WPLXTOVHRYJKSG-UHFFFAOYSA-N
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Description

Butanethioamide is a useful research compound. Its molecular formula is C4H9NS and its molecular weight is 103.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isothiocyanates in Disease Prevention and Therapy :

    • Isothiocyanates, derived from cruciferous vegetables, show potential in disease prevention and therapy. Sulforaphane (SFN; 1-isothiocyanato-4-(methylsulfinyl) butane) and phenethyl isothiocyanate (PEITC; 2-isothiocyanatoethylbenzene) are two isothiocyanates that have been studied in small clinical trials for a range of diseases including cancer and autism. These compounds might be incorporated into larger human disease mitigation efforts (Palliyaguru et al., 2018).
  • Application in Vegetable Oil Modification :

    • Butanethiol has been used in the ultraviolet-initiated thiol-ene reaction with canola and corn oils to produce sulfide-modified vegetable oils (SMVO). The study showed that high yield and conversion of double bonds into thiol are favored at low temperatures and high butanethiol/vegetable oil ratios (Bantchev et al., 2009).
  • Refrigeration Cycle Optimization :

    • Butane, a related compound, has been utilized in the internal auto-cascade refrigeration cycle. The study focuses on the parametric assessment and multi-objective optimization of this cycle using advanced exergy and exergoeconomic concepts (Asgari et al., 2017).
  • Biofuel Production and Application :

    • Research on the microbial production of 1,3-propanediol and 2,3-butanediol, which are biologically produced diols, includes an examination of the separation methods from fermentation broth. These diols have various applications, and their efficient separation and purification are essential for industrial processes (Xiu & Zeng, 2008).
  • Photocatalytic Application for Indoor Air Pollution Remediation :

    • An innovative photocatalytic reactor using Cu-Ag/TiO2-based optical fibers was developed for the degradation of VOCs and microorganisms under simulated indoor air conditions. Butane-2,3-dione was one of the target compounds in this study, showing the application of butane derivatives in environmental pollution control (Abou Saoud et al., 2021).
  • Electrochemical Sensor for Aviation Biofuel Monitoring :

    • A molecularly imprinted electrochemical sensor was developed for monitoring mercaptan sulfur in aviation biofuel. Butanethiol was used as a template molecule for the formation of imprinted cavities in the polypyrrole structure, demonstrating the compound's utility in the development of sensors for biofuel quality assessment (Falone et al., 2022).

Properties

IUPAC Name

butanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLXTOVHRYJKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498941
Record name Butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16536-93-9
Record name Butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction studied in these papers and why is it significant?

A1: Both papers investigate the cyclocondensation reactions of N-aryl-3-oxobutanethioamides with 2-aminoazole derivatives. [, ] This reaction is significant because it offers a synthetic route to access a diverse range of nitrogen and sulfur-containing heterocyclic compounds. These heterocycles are important structural motifs found in numerous bioactive molecules with applications in medicinal chemistry and materials science.

Q2: Can you provide an example of the specific compounds synthesized and their potential applications?

A2: One paper describes the reaction of N-aryl-3-oxobutanethioamides with 2-amino-1,3-thiazole and 2-amino-1,3-benzothiazole. [] This reaction yields substituted thiazolo[3,2-a]pyrimidin-5-ones and benzothiazolo[3,2-a]pyrimidin-5-ones, respectively. These compounds belong to a class of heterocycles known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

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